molecular formula C17H16Cl2N2O B13400766 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one

Cat. No.: B13400766
M. Wt: 335.2 g/mol
InChI Key: SJWBYRMAJLBSCX-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with 1-phenylethylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ethylene diamine, under controlled conditions to yield the final imidazolidinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-2-one
  • 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-5-one

Uniqueness

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one, also referred to as (S)-2-(2,6-dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one, is a chiral compound characterized by its imidazolidinone structure. It has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C₁₇H₁₆Cl₂N₂O
  • Molecular Weight : 335.23 g/mol
  • Structure : The compound features a dichlorophenyl group and a phenylethyl group, contributing to its unique chemical properties.

Research indicates that compounds similar to this compound may act as antagonists at nicotinic acetylcholine receptors. This interaction suggests potential applications in treating conditions like nicotine addiction and neurodegenerative diseases. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve selective binding to biological targets due to its structural characteristics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
5,5-Diphenyl-2,4-imidazolidinedioneTwo phenyl groupsAntioxidant propertiesLacks chlorine substituents
4-ImidazolidinonesVarious substitutionsPotassium channel inhibitionMore general structure
N-(2-Chloroethyl)imidazolidinoneChlorine substitutionAntitumor activityDifferent substitution pattern
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one Dichlorophenyl and phenylethyl groupsPotential nicotinic receptor antagonistSpecific chlorinated phenyl group enhances selectivity

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolidinones. For instance:

  • A study conducted on similar compounds found that modifications in the phenyl groups significantly impacted their biological efficacy against various targets .
  • Another investigation highlighted the importance of structural modifications in enhancing antifungal properties, suggesting that specific substituents can lead to increased activity against filamentous fungi .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing 2-(2,6-Dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a cyclization reaction between 2,6-dichlorophenyl isocyanate and a phenylethylamine derivative. Use anhydrous solvents (e.g., THF or DCM) under nitrogen to avoid hydrolysis.
  • Step 2 : Optimize cyclization temperature (typically 60–80°C) and reaction time (6–12 hours) based on precursor stability.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .
    • Data Table :
PrecursorSolventTemp (°C)Time (hr)Yield (%)Purity (HPLC)
ATHF7086297
BDCM60105595

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for imidazolidinone protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). Compare with analogs in and .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) to resolve stereochemistry .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for structurally related imidazolidinones?

  • Methodology :

  • Step 1 : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation time).
  • Step 2 : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate target engagement.
  • Step 3 : Perform molecular dynamics simulations to compare binding affinities of analogs (e.g., fluorine vs. chlorine substituents) .
    • Example : A study found contradictory IC50 values for COX-2 inhibition. Resolution involved using isoform-specific inhibitors and adjusting ATP concentrations .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodology :

  • Phase 1 : Determine hydrolysis rates at pH 4–9 and photodegradation under UV light (λ = 254 nm).
  • Phase 2 : Use OECD 307 guidelines to study soil biodegradation over 28 days.
  • Phase 3 : Model bioaccumulation potential via octanol-water partition coefficients (log Kow) .
    • Data Table :
ConditionHalf-life (days)Degradation Product
pH 7, 25°C142,6-Dichlorophenol
UV Exposure3Dechlorinated imidazolidine

Q. How can reaction conditions be optimized to reduce byproducts during large-scale synthesis?

  • Methodology :

  • DoE Approach : Use a 3-factor (temperature, solvent ratio, catalyst loading) Box-Behnken design to minimize impurities.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
    • Case Study : A 20% increase in yield was achieved by reducing catalyst loading from 5 mol% to 3 mol% and increasing stirring rate .

Q. Methodological Guidance for Data Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodology :

  • Non-linear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values.
  • ANOVA with Tukey’s post-hoc test : Compare means across multiple concentrations .

Q. How can researchers validate the thermal stability of this compound for long-term storage?

  • Methodology :

  • TGA/DSC : Conduct thermogravimetric analysis (heating rate 10°C/min, N2 atmosphere) to identify decomposition points.
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Q. Contradictions and Solutions in Existing Literature

  • Issue : Discrepancies in reported antibacterial activity of imidazolidinones.
  • Resolution : Differences in bacterial strains (Gram+ vs. Gram-) and culture media (Mueller-Hinton vs. LB agar) were identified as confounding factors. Standardizing CLSI protocols resolved variability .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(1-phenylethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWBYRMAJLBSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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